6,6,6-trifluorohexanenitrile
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Overview
Description
6,6,6-Trifluorohexanenitrile is an organic compound with the chemical formula C6H7F3N. It is a colorless liquid with a pungent odor and is commonly used in scientific research and the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,6,6-Trifluorohexanenitrile can be synthesized through various methods. One common approach involves the reaction of hexanenitrile with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of hexanenitrile and the fluorinating agent into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6,6,6-Trifluorohexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to amines or other reduced forms.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
6,6,6-Trifluorohexanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6,6-trifluorohexanenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Hexanenitrile: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
2,2,2-Trifluoroethanol: Contains a trifluoromethyl group but differs in its functional group and overall structure.
Trifluoroacetic acid: Another trifluoromethyl-containing compound with different chemical properties and applications.
Uniqueness
6,6,6-Trifluorohexanenitrile is unique due to the presence of the trifluoromethyl group, which imparts distinctive chemical reactivity and properties. This makes it valuable in various chemical syntheses and industrial applications .
Properties
CAS No. |
693-10-7 |
---|---|
Molecular Formula |
C6H8F3N |
Molecular Weight |
151.1 |
Purity |
0 |
Origin of Product |
United States |
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